CMLD-2

RNA-binding protein Target engagement Fluorescence polarization assay

Select CMLD-2 for direct competitive disruption of HuR binding to ARE-mRNAs (Ki=350nM). Unlike MS-444 or SRI-42127, CMLD-2 acts at the RNA-binding pocket, enabling precise dissection of post-transcriptional pathways in TNBC (MDA-MB-231) and myeloma (NCI-H929). Validated in vivo at 20 mg/kg IP for bortezomib synergy studies. Distinguish your oncology research with this mechanistically unique HuR modulator.

Molecular Formula C31H31NO6
Molecular Weight 513.6 g/mol
Cat. No. B2698404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCMLD-2
Molecular FormulaC31H31NO6
Molecular Weight513.6 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(CC(=O)N2CCCC2)C3=C(C=C(C4=C3OC(=O)C=C4C5=CC=CC=C5)OC)OC
InChIInChI=1S/C31H31NO6/c1-35-22-13-11-21(12-14-22)23(17-27(33)32-15-7-8-16-32)29-25(36-2)19-26(37-3)30-24(18-28(34)38-31(29)30)20-9-5-4-6-10-20/h4-6,9-14,18-19,23H,7-8,15-17H2,1-3H3
InChIKeyPROGRNRRJJYCNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: CMLD-2 as a Selective HuR-ARE Interaction Inhibitor for RNA Stability Modulation Research


CMLD-2 is a cell-permeable, 2H-chromen-2-one based small molecule that functions as a competitive inhibitor of the interaction between Hu antigen R (HuR; also known as ELAVL1) and adenine- and uridine-rich element (ARE)-containing mRNAs [1]. It directly binds to HuR with an inhibition constant (Ki) of 350 nM, disrupting the protein's ability to stabilize and regulate the translation of target mRNAs . CMLD-2 is primarily deployed in oncology research, where HuR overexpression is associated with tumorigenesis and cancer progression [2].

Why Generic Substitution Fails: Critical Differentiation of CMLD-2 from Alternative HuR-Targeting Agents


The class of HuR-targeting small molecules encompasses diverse mechanisms of action, including inhibitors of HuR cytoplasmic translocation (e.g., MS-444), compounds that interfere with HuR dimerization (e.g., SRI-42127), and direct disruptors of HuR-RNA binding. Generic substitution is inadvisable because these mechanistically distinct agents produce divergent downstream biological effects and therapeutic windows [1]. While CMLD-2 competitively disrupts the HuR-ARE interaction at the RNA-binding pocket, other inhibitors such as MS-444 act upstream by preventing HuR homodimerization and subsequent nuclear export [1]. Consequently, substituting CMLD-2 with an alternative HuR modulator will alter the specific mRNA targets affected and may yield non-comparable experimental outcomes. Furthermore, the absence of validated pharmacokinetic data for CMLD-2 distinguishes it from structurally unrelated compounds that may possess more favorable ADME properties [2].

Quantitative Differentiation Evidence for CMLD-2 Procurement Decisions


Target Engagement: Direct HuR Binding Affinity (Ki) Quantified via Fluorescence Polarization

CMLD-2 demonstrates direct, competitive binding to the HuR protein, disrupting its interaction with ARE-containing mRNAs. The inhibition constant (Ki) for this interaction is 350 nM, as determined by fluorescence polarization assay [1]. For context, the natural HuR-ARE binding affinity is in the low nanomolar range [2]. While direct head-to-head Ki data against all HuR inhibitors is limited, the structurally distinct inhibitor KH-3 exhibits comparable potency in vitro with a reported IC50 of 0.35 μM for HuR inhibition .

RNA-binding protein Target engagement Fluorescence polarization assay

Differential Anti-Proliferative Activity: Cancer Cell Line Cytotoxicity (IC50) vs. Normal Cells

CMLD-2 exhibits differential cytotoxicity, selectively reducing the viability of multiple cancer cell lines while displaying a much reduced effect on normal, non-transformed cells . Quantitatively, the half-maximal inhibitory concentration (IC50) for cell viability is 28.9 μM in HCT-116 colon cancer cells and 18.2 μM in MioPaCa2 pancreatic cancer cells . In contrast, normal human WI-38 lung fibroblasts and CCD 841 CoN colon epithelial cells show markedly diminished sensitivity at comparable concentrations .

Cancer biology Cytotoxicity assay Cell viability

Enhanced HuR Pathway Specificity Relative to DHTS in Triple-Negative Breast Cancer

In a direct comparative study evaluating HuR inhibitors in triple-negative breast cancer (TNBC) models, CMLD-2 demonstrated greater specificity in inhibiting HuR and its downstream transcriptional targets compared to dihydrotanshinone I (DHTS), a naturally occurring HuR inhibitor [1]. The study conducted both in silico and in vitro analyses to evaluate the specificities and efficacies of both compounds in TNBC cell lines [1].

Triple-negative breast cancer HuR inhibitor specificity Gene expression

In Vivo Antitumor Efficacy: CMLD-2 Monotherapy Suppresses Tumor Growth in NCI-H929 Multiple Myeloma Xenograft Model

In an in vivo xenograft model of multiple myeloma (NCI-H929), intraperitoneal administration of CMLD-2 at 20 mg/kg every other day resulted in significant tumor growth suppression as a monotherapy [1]. Tumor volume measurements demonstrated a reduction in tumor burden in CMLD-2-treated mice compared to vehicle controls over a 14-day treatment period [1]. Furthermore, CMLD-2 treatment synergistically enhanced the anti-myeloma effects of bortezomib in the same model system [2].

Multiple myeloma Xenograft model In vivo efficacy

Distinct Mechanism of Action: Direct HuR-mRNA Interaction Disruption vs. Dimerization/Nuclear Export Inhibition

HuR inhibitors can be categorized by their mechanism of action, which significantly impacts experimental outcomes. CMLD-2 belongs to the class of inhibitors that directly disrupt the HuR-RNA interaction, specifically blocking HuR binding to Bcl-2, Msi1, and XIAP mRNAs [1]. In contrast, MS-444 functions as an inhibitor of HuR cytoplasmic translocation by impacting HuR dimerization, while SRI-42127 also targets dimerization [1]. KH-3 interacts with the RRM1 and RRM2 domains of HuR, representing a distinct binding mode within the RNA interaction disruption class [1].

Mechanism of action HuR inhibitor classification Post-transcriptional regulation

Optimal Research Application Scenarios for CMLD-2 Based on Validated Evidence


Interrogating HuR-Dependent mRNA Stability in Triple-Negative Breast Cancer

Employ CMLD-2 in TNBC cell line studies (e.g., MDA-MB-231, MDA-MB-468) to achieve greater HuR pathway specificity compared to alternative inhibitors like DHTS, as demonstrated by direct comparative biophysical and molecular characterization [1]. This application is particularly suited for experiments requiring minimization of off-target transcriptional noise when measuring HuR-regulated oncogene expression.

Evaluating HuR Inhibition as Monotherapy or Combination Strategy in Multiple Myeloma

Utilize CMLD-2 in NCI-H929 or OPM2 multiple myeloma cell lines and corresponding xenograft models to replicate validated single-agent antitumor activity and synergistic enhancement of bortezomib efficacy [1]. Dosing at 20 mg/kg intraperitoneally every other day has established in vivo proof-of-concept [1], providing a benchmark for preclinical combination therapy studies.

Mechanistic Studies Requiring Direct Disruption of HuR-ARE mRNA Binding

Select CMLD-2 when the experimental objective specifically requires direct competitive disruption of HuR binding to ARE-containing mRNAs, as opposed to upstream interventions affecting HuR nuclear export or dimerization [1]. This mechanism is distinct from MS-444, SRI-42127, and other translocation inhibitors, enabling precise dissection of post-transcriptional regulatory pathways involving Bcl-2, Msi1, and XIAP mRNA stability [1].

Cancer-Selective Cytotoxicity Assays Requiring Differential Tumor vs. Normal Cell Response

Apply CMLD-2 in comparative viability assays using HCT-116 colon cancer cells (IC50 = 28.9 μM) or MioPaCa2 pancreatic cancer cells (IC50 = 18.2 μM) alongside normal WI-38 or CCD 841 CoN cells to demonstrate cancer-selective activity [1]. This differential response profile supports procurement for studies focused on therapeutic window assessment and target validation in oncology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for CMLD-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.